molecular formula C22H15NO4 B2407065 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate CAS No. 152243-35-1

2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate

Cat. No. B2407065
CAS RN: 152243-35-1
M. Wt: 357.365
InChI Key: RDLNREAVBGJAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate” is a complex organic molecule. It contains a dibenzoazepine core, which is a tricyclic structure found in many pharmaceutical compounds .


Molecular Structure Analysis

The dibenzoazepine core of the molecule is a tricyclic structure consisting of two benzene rings fused to a seven-membered diazepine ring . The specific 3D structure would depend on the exact arrangement and conformation of the substituents.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with a dibenzoazepine core tend to be stable and have high melting points .

Scientific Research Applications

Photolysis and Thermolysis of Phenyl Azide

Photolysis and thermolysis of phenyl azide in acetic acid yield several products, including 1H-azepin-2(3H)-one, which shares structural motifs with the target compound. This study highlights the complex reactions phenyl azides undergo, suggesting potential pathways for synthesizing related azepine derivatives (Takeuchi & Koyama, 1982).

Microwave Assisted Synthesis of Dibenzoazepinones

An efficient one-pot microwave-assisted method for synthesizing substituted dibenzoazepinones from 2-bromophenylacetic acid esters and 2-aminophenyl boronates has been described. This process offers a direct route to seven-membered lactams, providing a relevant synthesis strategy that could be applicable to the target compound (Deb et al., 2013).

Synthesis and Fungicidal Activity of Azepinones

A synthesis method for novel azepinone antifungals, starting from a known pesticide intermediate, demonstrates the compound's potential applications in crop protection. This work underscores the versatility of azepinone derivatives in developing fungicidal agents (Yang et al., 2017).

Catalytic Enantioselective Aza-Reformatsky Reaction

This study reports a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzoazepines, leading to the synthesis of chiral derivatives. Such reactions are crucial for creating optically active compounds, highlighting a potential pathway for synthesizing enantiomerically pure versions of the target compound (Munck et al., 2017).

Palladium-Catalyzed Synthesis of Dibenzoazepines

A palladium-catalyzed cascade reaction has been developed to synthesize 5-arylidene-7-aryl-5H-dibenzoazepines, demonstrating good functional group compatibility and selectivity. This method offers insights into the synthesis of complex azepine derivatives, potentially relevant to the target compound (Yao et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Dibenzoazepines are often used in pharmaceuticals, where their mechanism of action typically involves interaction with biological receptors .

properties

IUPAC Name

[2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4/c1-14(24)27-20-13-7-6-12-19(20)23-21(25)17-10-4-2-8-15(17)16-9-3-5-11-18(16)22(23)26/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLNREAVBGJAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.